N,N'-Dihydroxyoxamide

Corrosion Inhibition Mild Steel Electrochemistry

Procure N,N'-Dihydroxyoxamide (ODHA) for its unmatched C2-symmetric chelation. It delivers a quantifiable 96.37% corrosion inhibition efficiency on mild steel, outperforming benzohydroxamic acid. Its unique N,N'-binding mode enables distinct metal complex geometries, while its intermediate hydrolytic stability makes it ideal for temporary passivation or controlled-release processes. For selective La³⁺, Ce³⁺, Sm³⁺ extraction at pH 3–5, ODHA reduces acid-related costs versus conventional methods.

Molecular Formula C2H4N2O4
Molecular Weight 120.06 g/mol
CAS No. 1687-60-1
Cat. No. B159334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dihydroxyoxamide
CAS1687-60-1
SynonymsN,N'-dihydroxyethanediamide
N,N'-dihydroxyoxamide
oxalyldihydroxamic acid
Molecular FormulaC2H4N2O4
Molecular Weight120.06 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)NO)NO
InChIInChI=1S/C2H4N2O4/c5-1(3-7)2(6)4-8/h7-8H,(H,3,5)(H,4,6)
InChIKeyYCOWFDCCOFCZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dihydroxyoxamide (CAS 1687-60-1) Procurement: Core Properties and Comparators


N,N'-Dihydroxyoxamide (CAS 1687-60-1), also referred to as oxalodihydroxamic acid or oxalohydroxamic acid, is a C2-symmetric dihydroxamic acid with the molecular formula C2H4N2O4 and a molecular weight of 120.06 g/mol [1]. This compound, characterized by two adjacent hydroxamic acid groups, serves as a specialized chelating ligand for metal ions [2]. Its procurement is typically driven by applications requiring specific metal-binding selectivity or hydrolytic stability profiles that are not met by simpler monohydroxamic acids (e.g., acetohydroxamic acid) or longer-chain dihydroxamic acids [3].

Why N,N'-Dihydroxyoxamide Cannot Be Replaced by a Generic Dihydroxamic Acid


Substitution of N,N'-dihydroxyoxamide (ODHA) with other dihydroxamic acids or monohydroxamic acids is not trivial and can lead to significant performance deviations in critical applications. A direct kinetic comparison has established a quantifiable stability hierarchy among common hydroxamic acids under acidic conditions [1]. Furthermore, the unique proximity of its two hydroxamic acid groups enables an N,N'-chelating binding mode, a mechanism that is structurally precluded in aliphatic dihydroxamic acids, which instead exhibit monodentate-like O,O-chelation behavior [2]. These distinct physicochemical and coordination properties underscore why this specific compound cannot be simply interchanged with a generic analog without risking assay or process failure.

Quantitative Differentiation of N,N'-Dihydroxyoxamide (ODHA) vs. In-Class Alternatives


Superior Corrosion Inhibition Efficiency for Mild Steel in Acidic Environments

In a direct head-to-head comparison against monohydroxamic acids, N,N'-dihydroxyoxamide (oxalohydroxamic acid, OHA) exhibited the highest corrosion inhibition efficiency for mild steel in 1 M HCl. OHA (96.37%) outperformed benzohydroxamic acid (BHA, 95.69%) and acetohydroxamic acid (AHA, 93.29%) [1].

Corrosion Inhibition Mild Steel Electrochemistry

Unique N,N'-Chelation Mode Offers Distinct Metal-Binding Selectivity

Unlike aliphatic dihydroxamic acids (HONHOC(CH₂)ₙCONHOH, n = 3–8), which bind metals via a classic O,O-chelation mode, N,N'-dihydroxyoxamide (H₂oxha) engages metals through an N,N'-chelating binding mode [1]. This structural difference is a direct consequence of the adjacent hydroxamic groups in H₂oxha, which is not possible in aliphatic chains.

Coordination Chemistry Metal Chelation Ligand Design

Intermediate Hydrolytic Stability for Controlled-Release or Acidic Process Compatibility

A cross-study comparison of acid-catalyzed hydrolysis rates establishes a clear stability hierarchy for hydroxamic acids. The hydrolytic stability sequence was determined to be: benzohydroxamic acid (BHA) > oxalodihydroxamic acid (ODHA) > malonodihydroxamic acid (MDHA) > desferal (DFB) > acetohydroxamic acid (AHA) > succinodihydroxamic acid (SDHA) [1].

Hydrolytic Stability Kinetics Process Chemistry

Defined Complexation pH Range for Rare-Earth Element Recovery

N,N'-dihydroxyoxamide (oxalohydroxamic acid) demonstrates the ability to form complexes with tripositive rare-earth ions (La³⁺, Ce³⁺, Sm³⁺) in a slightly acidic medium, specifically within a pH range of 3 to 5 [1]. This is a defined operational window that can be leveraged for selective metal extraction.

Rare Earth Elements Hydrometallurgy Separation Science

Procurement-Driven Application Scenarios for N,N'-Dihydroxyoxamide (CAS 1687-60-1)


High-Performance Acidic Corrosion Inhibitor Formulations

For formulating corrosion inhibitor packages intended for mild steel in 1 M HCl environments, N,N'-dihydroxyoxamide is the optimal choice among common hydroxamic acids. Its experimentally determined inhibition efficiency of 96.37% surpasses that of benzohydroxamic acid (95.69%) and acetohydroxamic acid (93.29%), offering a quantifiable performance edge [1]. Procurement should prioritize this compound for high-value assets where maximizing inhibition is economically justified.

Design of Selective Metal Chelation and Separation Systems

In the development of novel ligands for selective metal coordination, N,N'-dihydroxyoxamide provides a unique N,N'-chelating binding mode, a feature absent in its aliphatic counterparts which are limited to O,O-chelation [1]. This structural attribute enables the formation of distinct complex geometries and influences metal ion selectivity, making it a critical starting material for research into new coordination polymers, metallacrowns, or targeted extraction agents.

Controlled-Release or Environmentally Degradable Chelating Agents

In process chemistry applications where a chelating agent with a defined, intermediate lifespan is required, N,N'-dihydroxyoxamide (ODHA) offers a quantifiable advantage. Its hydrolytic stability is intermediate, being more robust than acetohydroxamic acid (AHA) but more labile than benzohydroxamic acid (BHA) [1]. This makes it a strategic procurement choice for scenarios like temporary metal passivation or environmentally conscious processes where eventual, controlled degradation is a design requirement.

Mild-Acidic Rare Earth Element (REE) Extraction Processes

For hydrometallurgical processes targeting the extraction of trivalent rare-earth ions (e.g., La³⁺, Ce³⁺, Sm³⁺), N,N'-dihydroxyoxamide is a viable extractant that operates effectively in a slightly acidic medium (pH 3-5) [1]. This is a key differentiator from extractants requiring stronger acidity, allowing for process designs that mitigate acid-related operational costs and corrosion issues. Procurement of this compound is relevant for pilot-scale studies of REE recovery from specific ore or waste streams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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